molecular formula C8H10O3 B13326846 3-Methyl-4-propylfuran-2,5-dione

3-Methyl-4-propylfuran-2,5-dione

Cat. No.: B13326846
M. Wt: 154.16 g/mol
InChI Key: YYKCBSMIPLOYJP-UHFFFAOYSA-N
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Description

3-Methyl-4-propylfuran-2,5-dione (CAS Registry Number: 16493-20-2) is an organic compound with the molecular formula C8H10O3 and an average molecular mass of 154.16 g/mol . This compound is characterized by its furan-2,5-dione core structure, which is substituted with methyl and propyl functional groups . As a derivative of furan-2,5-dione, this class of compounds is typically reactive and serves as a valuable building block in organic synthesis and medicinal chemistry research. The structural motif of substituted furandiones is often explored for developing novel pharmaceutical compounds and bioactive molecules. For instance, related chemical structures, such as 4-propyldihydrofuran-2(3H)-one, are key intermediates in the asymmetric synthesis of active pharmaceutical ingredients like the antiepileptic drug Brivaracetam . This highlights the potential significance of propyl-substituted furanone scaffolds in synthetic chemistry. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-methyl-4-propylfuran-2,5-dione

InChI

InChI=1S/C8H10O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3-4H2,1-2H3

InChI Key

YYKCBSMIPLOYJP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)OC1=O)C

Origin of Product

United States

Derivatization Strategies of Furan 2,5 Dione Core

Reactions with Nucleophiles

Amine Reactivity and Maleimide (B117702) Formation: The reaction of the anhydride with primary amines is a cornerstone of its chemistry, leading to the formation of maleimides. This process typically occurs in two steps: the initial reaction forms a maleamic acid intermediate, which is then dehydrated, often with a chemical agent or heat, to form the cyclic imide ring. synarchive.com These maleimide derivatives are crucial building blocks in organic synthesis and materials science. synarchive.com

Esterification and Hydrolysis: The anhydride ring can be readily opened by alcohols to form monoesters, or by water to hydrolyze into the corresponding dicarboxylic acid (maleic acid).

Cycloaddition Reactions

The electron-poor double bond of the furan-2,5-dione core makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene is a powerful method for forming six-membered rings and has been a classic reaction since its Nobel Prize-winning discovery.

Polymerization

Maleic anhydride and its derivatives can undergo copolymerization with various electron-rich alkenes. For example, an alternating copolymer of maleic anhydride and 4-methyl-1-pentene (B8377) has been synthesized and further modified to create materials with specific properties. nih.gov

Table 3: Summary of Derivatization Strategies for the Furan-2,5-dione Core

Reaction TypeReagent ClassResulting Functional Group/Product ClassSignificanceReference
Ring-opening/CondensationPrimary AminesMaleimidesSynthesis of polymers and bioactive molecules. synarchive.com
Ring-openingAlcoholsMonoesters of Maleic AcidCreates functionalized dicarboxylic acid derivatives.
Ring-openingWaterMaleic AcidsHydrolysis to the corresponding dicarboxylic acid.
[4+2] CycloadditionConjugated DienesCyclohexene-fused systemsFundamental C-C bond-forming reaction for cyclic compounds.
Michael AdditionThiols, AminesSubstituted Succinic AnhydridesAdds functionality to the carbon backbone. synarchive.com
CopolymerizationAlkenesAlternating CopolymersCreation of functional polymers. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 Propylfuran 2,5 Dione

Electrophilic and Nucleophilic Reactions

The furan-2,5-dione ring system possesses both electrophilic and nucleophilic characteristics. The carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. Conversely, the carbon-carbon double bond is electron-deficient, making it reactive towards nucleophiles in Michael-type additions and acting as a dienophile in cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic attack on the carbonyl carbons of the anhydride (B1165640) is a predominant reaction pathway for 3-methyl-4-propylfuran-2,5-dione. This reactivity is analogous to that of other acid anhydrides, which readily react with various nucleophiles. libretexts.orgvanderbilt.edu The general mechanism involves the addition of the nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the acyl-oxygen bond, resulting in a nucleophilic acyl substitution product. vanderbilt.eduyoutube.com

Common nucleophiles that react with anhydrides include water, alcohols, and amines. libretexts.orgyoutube.com For instance, hydrolysis with water would yield the corresponding dicarboxylic acid, 2-methyl-3-propylmaleic acid. Reaction with alcohols would result in the formation of a monoester, and reaction with amines would produce an amide. libretexts.orgyoutube.comyoutube.com The presence of the methyl and propyl groups on the double bond may sterically hinder the approach of the nucleophile to some extent, but the fundamental reactivity is expected to remain.

Table 1: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExamplePredicted Product
WaterH₂O2-Methyl-3-propylmaleic acid
AlcoholMethanol (CH₃OH)Methyl 2-carboxy-3-methyl-2-hexenoate
AmineAmmonia (B1221849) (NH₃)2-Methyl-3-propylmaleamic acid

Note: The product names are predicted based on the expected regioselectivity of the reaction.

Ring-Opening Reactions

The furan-2,5-dione ring can be opened through various reactions, most notably through nucleophilic attack as described above, which leads to the cleavage of the anhydride bond. libretexts.org Another significant class of ring-opening reactions involves polymerization. Substituted furan-2,5-diones can potentially undergo ring-opening polymerization (ROP) to form polyesters or poly(ester-amides). While specific studies on the ROP of this compound were not found, the polymerization of other cyclic esters and lactones is a well-established field. youtube.com The reaction is typically initiated by a nucleophile and can be catalyzed by acids, bases, or organometallic compounds. The strain of the five-membered ring contributes to the driving force for polymerization.

Cycloaddition Chemistry

The electron-deficient double bond of this compound makes it a potent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactions as Dienophiles

Maleic anhydride and its derivatives are classic dienophiles in [4+2] cycloaddition reactions. rsc.orgorganicreactions.orgwikipedia.org It is therefore highly probable that this compound would react readily with a variety of conjugated dienes to form cyclohexene (B86901) derivatives. The presence of the electron-withdrawing carbonyl groups significantly lowers the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of the diene. wikipedia.org

The reaction is typically concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. The presence of the methyl and propyl substituents on the double bond would influence the regioselectivity of the reaction with unsymmetrical dienes. For example, in a reaction with an unsymmetrical diene like isoprene, two regioisomeric products could be formed.

Table 2: Predicted Diels-Alder Adducts with this compound

DienePredicted Product
1,3-Butadiene4-Methyl-5-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
Isoprene (2-Methyl-1,3-butadiene)A mixture of 1,4-dimethyl-5-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride and 4-methyl-1-(1-methylethenyl)-5-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
Cyclopentadiene5-Methyl-6-propyl-3a,4,7,7a-tetrahydro-4,7-methano-isobenzofuran-1,3-dione

Note: The product names are based on predicted regioselectivity and IUPAC nomenclature.

Other Pericyclic Transformations

Beyond the Diels-Alder reaction, maleic anhydride derivatives can participate in other pericyclic reactions. For instance, photochemical [2+2] cycloadditions can lead to the formation of cyclobutane (B1203170) derivatives. Maleic anhydride itself is known to dimerize under photochemical conditions to form a cyclobutane tetracarboxylic dianhydride. rsc.org It is conceivable that this compound could undergo similar intramolecular or intermolecular [2+2] cycloadditions upon irradiation.

Oxidation and Reduction Reactions

The double bond and the carbonyl groups of this compound are susceptible to both oxidation and reduction.

The carbon-carbon double bond can be reduced to a single bond. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This would yield 3-methyl-4-propyl-dihydrofuran-2,5-dione (also known as methylpropylsuccinic anhydride). The carbonyl groups of the anhydride can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl groups and the double bond, leading to a diol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards anhydrides compared to aldehydes and ketones, but under certain conditions, reduction of the carbonyls could occur. grafiati.comresearchgate.net A chemoselective reduction of the double bond in the presence of the anhydride functionality would be a synthetic challenge. nih.gov

Oxidation of the furan (B31954) ring system can be complex. While the furan-2,5-dione is already in a relatively high oxidation state, reactions with strong oxidizing agents could lead to ring cleavage. The oxidation of furan derivatives often proceeds via endoperoxide intermediates, which can then rearrange to form various products. researchgate.netacs.org The specific outcome of the oxidation of this compound would depend on the oxidant and reaction conditions.

Radical Reactions and Chain Propagation Mechanisms

The presence of a double bond in the furan-2,5-dione ring allows this compound to participate in radical reactions, particularly polymerization processes. The initiation of such reactions typically involves the generation of a free radical, which can then add across the double bond of the anhydride.

Studies on maleic anhydride have shown that it can undergo homopolymerization, although this process is generally slow. researchgate.net The initiation of the polymerization of maleic anhydride can be achieved using radical initiators such as benzoyl peroxide. researchgate.net The resulting anhydride radical can then propagate by reacting with other monomer units. However, maleic anhydride is more commonly used in copolymerization reactions with electron-donor monomers like styrene (B11656). researchgate.netcmu.edutue.nl In these reactions, the formation of a charge-transfer complex between the electron-rich and electron-poor monomers can play a significant role in the propagation mechanism. cmu.edu

For this compound, a similar reactivity pattern is expected. The methyl and propyl substituents on the double bond may influence the steric and electronic properties of the molecule, potentially affecting the rate and mechanism of radical addition and propagation. The general mechanism for the radical polymerization of a substituted maleic anhydride like this compound can be depicted as follows:

Initiation: A radical initiator (R•) attacks the double bond of the furan-2,5-dione ring, forming a more stable radical intermediate.

Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain.

Termination: The growing polymer chains are terminated through various mechanisms, such as combination or disproportionation of two radical chains.

It is important to note that the homopolymerization of maleic anhydride is often characterized by a high degree of chain transfer. researchgate.net This suggests that for this compound, similar chain transfer processes could be significant, potentially limiting the molecular weight of the resulting polymer.

Table 1: Key Aspects of Radical Reactions of Maleic Anhydride Derivatives

Reaction AspectDescriptionRelevance to this compound
Initiation Typically initiated by thermal or photochemical decomposition of a radical initiator.The double bond is susceptible to radical attack.
Homopolymerization Generally sluggish for maleic anhydride itself. researchgate.netExpected to be a slow process, likely requiring high initiator concentrations or elevated temperatures.
Copolymerization Readily copolymerizes with electron-rich monomers (e.g., styrene). researchgate.netcmu.edutue.nlThe electron-deficient nature of the double bond makes it a good candidate for alternating copolymerization.
Chain Transfer Significant chain transfer reactions are observed in maleic anhydride polymerization. researchgate.netThis may lead to the formation of oligomers or polymers with lower molecular weights.

Photochemical Transformations

The furan-2,5-dione moiety is photochemically active and can undergo various transformations upon exposure to ultraviolet (UV) radiation. A prominent photochemical reaction of maleic anhydride and its derivatives is the [2+2] cycloaddition. wikipedia.orgrsc.orgacs.org This reaction involves the dimerization of two anhydride molecules to form a cyclobutane tetracarboxylic dianhydride. wikipedia.orgyoutube.com

The [2+2] photocycloaddition can occur via direct irradiation or through the use of a photosensitizer. researchgate.net In the case of maleic anhydride, photosensitized reactions, for instance with acetophenone, are known to be effective. researchgate.net The reaction proceeds through the formation of an excited triplet state of the anhydride, which then reacts with a ground-state molecule.

For this compound, similar photochemical [2+2] cycloaddition reactions are anticipated. The substitution pattern on the double bond could influence the regioselectivity and stereoselectivity of the cycloaddition. The general scheme for the photodimerization would involve the formation of a cyclobutane ring linking two molecules of this compound.

Furthermore, maleic anhydride can participate in photochemical cycloadditions with other unsaturated compounds, such as alkenes and alkynes, to form a variety of cyclobutane derivatives. rsc.org These reactions often exhibit high stereoselectivity. rsc.org It is therefore plausible that this compound could be utilized in photochemical synthesis to construct complex cyclobutane-containing structures.

Table 2: Photochemical Reactions of Maleic Anhydride Derivatives

Reaction TypeDescriptionExpected Outcome for this compound
[2+2] Photodimerization Two molecules of the anhydride react to form a cyclobutane ring upon UV irradiation. wikipedia.orgFormation of a substituted cyclobutane tetracarboxylic dianhydride.
Intermolecular [2+2] Photocycloaddition Reaction with other alkenes or alkynes to form cyclobutane adducts. rsc.orgA versatile method for synthesizing functionalized cyclobutane rings.
Reaction Conditions Can be performed via direct irradiation or with a photosensitizer. researchgate.netThe choice of conditions can influence reaction efficiency and selectivity.

Electrochemical Reaction Pathways

The electrochemical behavior of maleic anhydride and its corresponding acid, maleic acid, has been investigated, revealing pathways for both reduction and oxidation. The primary electrochemical reaction of interest is the reduction of the carbon-carbon double bond.

Studies have shown that maleic acid can be electrochemically reduced to succinic acid. researchgate.netpku.edu.cn This process typically involves a two-electron transfer and is influenced by the electrode material and the reaction conditions, such as pH. The reduction potential for maleic acid is generally observed at negative potentials. researchgate.net

The general electrochemical reduction can be represented as the addition of two electrons and two protons across the double bond of the furan-2,5-dione ring.

Table 3: Electrochemical Reduction of Maleic Anhydride Derivatives

ProcessDescriptionRelevance to this compound
Electrochemical Reduction The carbon-carbon double bond is reduced to a single bond.A potential route to synthesize 3-methyl-4-propyl-dihydrofuran-2,5-dione.
Product The primary product from the reduction of maleic acid is succinic acid. researchgate.netpku.edu.cnThe expected product is the corresponding saturated succinic anhydride derivative.
Reaction Conditions The reduction is typically carried out in an electrolytic cell using a suitable cathode material and electrolyte. researchgate.netgoogle.comThe choice of electrode and electrolyte will be crucial for optimizing the reaction.

Theoretical and Computational Chemistry of Furan 2,5 Diones

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of furan-2,5-diones. These methods model the electronic structure of the molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of furan-2,5-dione derivatives due to its favorable balance of computational cost and accuracy. Studies on maleic anhydride (B1165640), the parent compound of this class, have utilized DFT methods like B3LYP to explore its structure and reactions. For instance, calculations at the B3LYP/6-311G(2d,p,d) level were used to determine the entropy changes in the reaction of maleic anhydride with chlorine atoms. rsc.org According to calculations using the B3LYP functional, the maleic anhydride molecule possesses a planar skeleton with C2v symmetry. researchgate.net

DFT calculations have also been instrumental in studying reaction mechanisms involving these anhydrides. For the cyclodehydration of maleamic acids to the corresponding maleimides, a reaction related to the chemistry of furan-2,5-diones, DFT calculations at the B3LYP/6-31G(d,p) level have shown that the reaction proceeds through a mixed anhydride intermediate. rsc.org Furthermore, DFT has been employed to investigate the Diels-Alder reactions of furans with maleic anhydride, providing insights into the reactivity and selectivity of these processes. rsc.org The M06-2X functional, in particular, has been used to explore the activation strain model of reactivity in these cycloadditions. rsc.org

DFT Functionals and Basis Sets Used in Studies of Furan-2,5-dione Analogs
Compound/Reaction StudiedDFT FunctionalBasis SetKey FindingsReference
Maleic anhydride + ClB3LYP6-311G(2d,p,d)Calculation of entropy for adduct formation. rsc.org
Maleamic acid cyclodehydrationB3LYP6-31G(d,p)Elucidation of a two-stage mechanism via a mixed anhydride. rsc.org
Maleic anhydride ring-openingB3LYP6-31GIdentification of transition states and reaction pathway.
Diels-Alder reaction of furan (B31954) and maleic anhydrideM06-2Xdef2-TZVPPAnalysis of reactivity and selectivity using the activation strain model. rsc.org

Ab initio molecular orbital theory, which is based on first principles without empirical parameterization, offers a higher level of theoretical accuracy. dtic.mil For maleic anhydride, calculations at the Møller-Plesset perturbation theory (MP2) level have been conducted. Interestingly, while DFT calculations with the B3LYP functional predict a planar C2v structure for maleic anhydride, MP2 optimized structures have suggested a non-planar ring with C2 symmetry. researchgate.net

To resolve such discrepancies, higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been employed. These more sophisticated calculations have indicated that as the quality of the basis set increases up to quadruple-ζ size, the non-planarity of the molecular skeleton decreases, approximating a planar structure in the best-estimated ab initio geometry. researchgate.net The semi-experimental equilibrium structure, derived from experimental rotational constants and rovibrational corrections calculated from the cubic force field, aligns excellently with the structures computed at the CCSD(T) level. researchgate.net These high-level calculations provide benchmark data for assessing the reliability of more computationally efficient methods like DFT.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions involving furan-2,5-diones.

The elucidation of a reaction mechanism hinges on the identification of transition states (TS), which are the highest energy points along the reaction coordinate. For the ring-opening reaction of maleic anhydride with ethanol, transition states have been located using the TS method in Gaussian software. nih.gov The connection of these transition states to the reactants and products is confirmed by Intrinsic Reaction Coordinate (IRC) calculations. nih.gov The IRC pathway maps the minimum energy path from the transition state down to the corresponding reactant and product, thus verifying that the located TS is indeed the correct one for the reaction step under investigation. nih.gov Similarly, in the Diels-Alder reaction between furan and maleic anhydride, IRC calculations have been used to confirm the nature of the transition states for both the endo and exo pathways. rsc.org

The activation barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. Computational chemistry allows for the direct calculation of these barriers. In the study of the atmospheric degradation of maleic anhydride initiated by chlorine atoms, the CBS-QB3 level of theory was used to calculate the activation barrier energies for the ring-opening pathways of the Cl·C₄H₂O₃ adduct. rsc.org For the Diels-Alder reaction of furan with maleic anhydride, the activation barriers for the endo and exo pathways were computed at the DLPNO-CCSD(T)/def2-TZVPP//M06-2X/def2-TZVPP level of theory, providing a quantitative measure of the kinetic selectivity of the reaction. rsc.org

Calculated Activation Energies for Reactions of Furan-2,5-dione Analogs
ReactionComputational MethodPathwayCalculated Activation Energy (kcal/mol)Reference
Diels-Alder: Furan + Maleic AnhydrideDLPNO-CCSD(T)/def2-TZVPP//M06-2X/def2-TZVPPendo14.0 rsc.org
exo14.1 rsc.org
Diels-Alder: Cyclopentadiene + Maleic AnhydrideDLPNO-CCSD(T)/def2-TZVPP//M06-2X/def2-TZVPPendo9.4 rsc.org
exo11.4 rsc.org

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of reactions involving furan-2,5-diones. In Diels-Alder reactions, for example, both regioselectivity and stereoselectivity (endo/exo) are of paramount importance. nih.gov For the reaction of furan with maleic anhydride, computational studies have shown that furan is less reactive and less endo-selective compared to cyclopentadiene. rsc.org

The influence of substituents on the furan ring can be systematically investigated. It has been found that strong electron-donating groups significantly enhance the reactivity of the furan system in Diels-Alder reactions, while electron-withdrawing groups have the opposite effect. rsc.org This can be rationalized by Frontier Molecular Orbital (FMO) theory, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (maleic anhydride) is a key factor in determining reactivity. Electron-donating groups raise the HOMO energy of the furan, reducing the HOMO-LUMO gap and accelerating the reaction.

In the case of substituted furan-2,5-diones like citraconic anhydride, the presence of the methyl group can influence the regioselectivity of its reactions. For instance, in the reaction of citraconic anhydride with amines, a mixture of isomeric products is formed, with the thermodynamically more stable isomer becoming predominant upon warming. Computational models can predict the relative stabilities of these isomers and the activation barriers for their interconversion, thus explaining the observed product distributions.

Computational Spectroscopy for Structural and Electronic Insights

Computational spectroscopy has emerged as a powerful tool in the theoretical study of furan-2,5-diones, providing deep insights into their structural and electronic properties. By employing quantum chemical calculations, researchers can predict and interpret various spectroscopic data, including vibrational (Infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These computational approaches, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for a detailed analysis of how molecular structure influences spectroscopic behavior.

Vibrational Spectroscopy (IR and Raman)

Computational methods are extensively used to calculate the harmonic vibrational frequencies, infrared intensities, and Raman activities of furan and its derivatives. globalresearchonline.net For instance, DFT calculations with the B3LYP functional and basis sets like cc-pVTZ or 6-311G(d,p) have proven effective in predicting the vibrational spectra of these compounds. globalresearchonline.netresearchgate.net

In the case of substituted furan-2,5-diones such as 3-Methyl-4-propylfuran-2,5-dione, the vibrational spectra are characterized by specific modes associated with the furanone ring and its substituents. The carbonyl (C=O) stretching vibrations are typically strong and appear at high frequencies in the IR spectrum. The C=C double bond stretching within the ring also gives rise to a characteristic band. The presence of methyl and propyl groups introduces additional vibrational modes, including C-H stretching, bending, and rocking vibrations.

A general trend observed in furan derivatives is that the attachment of substituent groups influences the vibrational frequencies of the ring. globalresearchonline.net For example, the C=C stretching vibrations may shift to lower or higher frequencies depending on the electronic nature of the substituents. globalresearchonline.net The calculated vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental IR and Raman spectra, aiding in the structural characterization of these molecules.

Interactive Data Table: Calculated Vibrational Frequencies for Furan Derivatives

Vibrational ModeFuran (cm⁻¹)2-Methylfuran (cm⁻¹)2,5-Dimethylfuran (B142691) (cm⁻¹)
C-H Symmetric Stretch3241, 321732763247
C-H Asymmetric Stretch3233, 32073249, 32393115
Ring C-C Symmetric/Asymmetric Stretch1414 - 1033--
C=C Stretch---
CH Out-of-plane Bend-887, 816, 736851, 800

Note: Data is based on DFT/B3LYP/cc-pVTZ calculations for furan and its methyl derivatives and is presented to illustrate general trends for furan-based compounds. globalresearchonline.net Specific values for this compound would require dedicated calculations.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of furan-2,5-diones. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The UV spectra of furan derivatives typically show absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions associated with the conjugated system of the furanone ring.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the furanone ring. For this compound, the methyl and propyl groups would be expected to cause a slight shift in the absorption maxima compared to the unsubstituted furan-2,5-dione. Solvation effects can also be incorporated into TD-DFT calculations to predict how the electronic spectrum changes in different solvents. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical calculations of NMR chemical shifts are an invaluable tool for the structural elucidation of furan-2,5-diones. nih.govnih.gov DFT methods are used to compute the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the methyl and propyl groups. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl groups and the double bond of the furanone ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ucl.ac.uk The carbonyl carbons of the dione (B5365651) functionality would resonate at a significantly downfield chemical shift. The sp² carbons of the C=C double bond would also have characteristic chemical shifts, as would the carbons of the methyl and propyl substituents. Computational predictions of these chemical shifts can help in the unambiguous assignment of the signals in the experimental NMR spectra. researchgate.net

Interactive Data Table: General ¹³C NMR Chemical Shift Ranges for Substituted Furans

Carbon TypeGeneral Chemical Shift Range (ppm)
Carbonyl (C=O)158 - 160
Furan Ring C-O147 - 148
Furan Ring C=C119 - 120
Alkyl Substituent (CH₃, CH₂, CH)13 - 66

Note: The chemical shift ranges are based on data for various furan derivatives and serve as a general guide. rsc.org The exact chemical shifts for this compound would depend on its specific electronic environment.

Advanced Structural Characterization and Spectroscopic Analysis of Furan 2,5 Dione Derivatives

X-ray Crystallography for Molecular and Crystal Structure Determination

While a crystal structure for 3-Methyl-4-propylfuran-2,5-dione is not publicly available, the analysis of closely related compounds, such as 3,4-dimethylmaleic anhydride (B1165640), offers significant insights into the expected molecular geometry and packing motifs. The crystal structure of 3,4-dimethylmaleic anhydride reveals a nearly planar furan-2,5-dione ring. The C=C double bond within the five-membered ring introduces considerable ring strain, which influences the bond angles and lengths. The substituents on the ring, in this case, the methyl groups, will have their positions precisely determined, including their orientation relative to the plane of the ring.

The packing of these molecules in the crystal is dictated by intermolecular forces. In the case of 3,4-dialkyl-substituted furan-2,5-diones, which lack strong hydrogen bond donors, the crystal packing is primarily governed by van der Waals interactions and electrostatic interactions between the polar carbonyl groups of neighboring molecules. The study of the crystal structure of 3,4-dimethylmaleic anhydride has shown the presence of continuous chains formed through electrostatic attraction. It is anticipated that this compound would exhibit similar packing behavior, with the alkyl groups influencing the efficiency of molecular stacking and thus affecting physical properties such as melting point and solubility.

A summary of expected crystallographic parameters for a typical 3,4-dialkyl-furan-2,5-dione, based on known structures of similar compounds, is presented in Table 1.

Table 1: Representative Crystallographic Data for 3,4-Dialkyl-Furan-2,5-dione Derivatives

Parameter Expected Value/Feature
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)
Molecular Conformation Near-planar furan-2,5-dione ring
C=O Bond Length ~1.20 Å
C-O Bond Length ~1.38 Å
C=C Bond Length ~1.34 Å

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, these methods provide characteristic signatures for the anhydride and alkene moieties.

The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching vibrations. These arise from the symmetric and asymmetric stretching modes of the two carbonyl groups. For cyclic anhydrides, the asymmetric stretch typically appears at a higher wavenumber (around 1850-1800 cm⁻¹) and is weaker in intensity, while the symmetric stretch is found at a lower wavenumber (around 1780-1740 cm⁻¹) and is characteristically very strong. The C=C double bond stretching vibration is expected to appear in the range of 1680-1620 cm⁻¹. The C-O-C stretching vibrations of the anhydride ring usually produce strong bands in the 1300-1000 cm⁻¹ region. The presence of the methyl and propyl groups will give rise to characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the polar carbonyl groups give strong IR signals, the C=C double bond, being more polarizable, often shows a strong Raman band. The symmetric vibrations of the molecule are also typically more intense in the Raman spectrum.

For 3,4-dimethylmaleic anhydride, the IR spectrum shows characteristic carbonyl absorptions. It is expected that for this compound, the positions of these bands would be similar, with minor shifts attributable to the different electronic and steric effects of the propyl group compared to a methyl group. A study on maleic anhydride has reported a unique Raman peak at 1839 cm⁻¹ used for its detection.

Table 2 summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Asymmetric C=O Stretch 1850 - 1800 IR
Symmetric C=O Stretch 1780 - 1740 IR
C=C Stretch 1680 - 1620 IR, Raman
C-O-C Asymmetric Stretch 1300 - 1200 IR
C-O-C Symmetric Stretch 1050 - 950 IR

Nuclear Magnetic Resonance (NMR) Studies for Complex Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide a complete picture of the carbon and proton framework.

In the ¹H NMR spectrum, the protons of the methyl and propyl groups would give rise to distinct signals. The methyl protons would appear as a singlet. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the furan (B31954) ring. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing anhydride functionality.

The ¹³C NMR spectrum is particularly informative. The two carbonyl carbons would resonate at low field, typically in the range of 160-170 ppm. The two sp² carbons of the C=C double bond would also have distinct chemical shifts, influenced by the attached alkyl substituents. The carbons of the methyl and propyl groups would appear in the upfield region of the spectrum. The chemical shifts are sensitive to the nature of the alkyl substituents; for instance, the α-carbon of the alkyl group experiences a shift depending on the chain length and branching.

While specific NMR data for this compound is not extensively published, data for 3,4-dimethylmaleic anhydride shows a single peak for the two equivalent methyl protons in the ¹H NMR spectrum at approximately 2.07 ppm and three signals in the ¹³C NMR spectrum corresponding to the methyl carbons, the vinylic carbons, and the carbonyl carbons. For this compound, the asymmetry of the substitution would lead to more complex spectra with distinct signals for each carbon and proton environment.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. These techniques can also be used to study dynamic processes, such as restricted rotation around single bonds, if present.

Table 3 provides predicted ¹H and ¹³C NMR chemical shift ranges for this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
C=O ¹³C 160 - 170 -
C=C ¹³C 130 - 150 -
-CH₃ (on ring) ¹H ~2.1 s
-CH₃ (on ring) ¹³C 10 - 15 -
-CH₂- (propyl, α to ring) ¹H ~2.4 t
-CH₂- (propyl, α to ring) ¹³C 25 - 35 -
-CH₂- (propyl, β to ring) ¹H ~1.6 sextet
-CH₂- (propyl, β to ring) ¹³C 20 - 30 -
-CH₃ (propyl, γ to ring) ¹H ~0.9 t

Applications in Organic Synthesis and Fine Chemicals

Role as Building Blocks for Heterocyclic Scaffolds

3-Methyl-4-propylfuran-2,5-dione serves as a potent electrophilic building block for the synthesis of various heterocyclic scaffolds. The furan-2,5-dione core is essentially a cyclic anhydride (B1165640), which readily undergoes ring-opening reactions with nucleophiles. This reactivity is the cornerstone of its utility in forming new heterocyclic rings.

One of the most prominent applications is in the Paal-Knorr synthesis of pyrroles. The reaction of this compound with a primary amine or ammonia (B1221849) initially leads to the formation of a maleamic acid derivative. Subsequent dehydration and cyclization of this intermediate, often under thermal or acidic conditions, yields the corresponding N-substituted or N-unsubstituted 3-methyl-4-propyl-1H-pyrrole-2,5-dione. While not a direct synthesis of a pyrrole (B145914), this pyrrole-2,5-dione (maleimide) is a crucial heterocyclic scaffold in its own right, forming the core of many biologically active molecules and polymers. The true Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine. The furan-dione can be converted into the necessary 1,4-dicarbonyl precursor.

Furthermore, reactions with hydrazine (B178648) and its derivatives provide a direct route to pyridazinone heterocycles. The bifunctional nature of hydrazine allows for a condensation reaction with both carbonyl groups of the dione (B5365651), leading to the formation of a stable six-membered dihydropyridazinedione ring system. These structures are of significant interest in medicinal chemistry.

The versatility of this compound extends to the synthesis of other heterocycles. By choosing appropriate binucleophiles, a variety of five- and six-membered rings can be accessed. For instance, reaction with substituted ureas or thioureas can pave the way for pyrimidine- and thiazole-containing scaffolds, respectively. These reactions underscore the compound's role as a flexible precursor for generating molecular diversity in heterocyclic chemistry. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocyclic Scaffold General Reaction Type
Primary Amine (R-NH₂) N-substituted Pyrrole-2,5-dione Ring-opening followed by cyclization
Hydrazine (H₂NNH₂) Dihydropyridazinedione Condensation

Precursors for Complex Organic Molecule Synthesis

Beyond the synthesis of simple heterocycles, this compound is a valuable starting point for the assembly of more intricate organic molecules. nih.gov Its compact and functionalized structure allows it to be incorporated into larger molecular frameworks through various synthetic transformations. The anhydride can be used to introduce the 3-methyl-4-propyl-1,4-dicarbonyl unit into a molecule, which can then be elaborated upon.

For example, the ring can be opened by a Grignard reagent or other organometallic nucleophiles to form a keto-acid. This intermediate contains multiple functional groups—a ketone, a carboxylic acid, and an alkene—that can be selectively manipulated in subsequent steps. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the ketone can undergo aldol (B89426) reactions, reductions, or reductive aminations. This multi-faceted reactivity allows for the divergent synthesis of a range of complex products from a single, simple precursor.

The double bond within the furanone ring also offers a handle for further functionalization. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile. This allows for the rapid construction of complex polycyclic systems. Additionally, the double bond can be subjected to hydrogenation to yield the saturated analogue, 3-methyl-4-propyltetrahydrofuran-2,5-dione, or it can be functionalized via epoxidation or dihydroxylation, leading to highly functionalized acyclic products after ring opening.

Reagents in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound, or its derivatives, can be employed in such reactions, most notably in variations of the Ugi and Passerini reactions . nih.govorganic-chemistry.org

The classic Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. organic-chemistry.orgbeilstein-journals.org While the furan-dione itself is not a direct component, it can be easily converted into one. For instance, a simple hydrolysis of the anhydride ring of this compound yields cis-2-methyl-3-propylmaleic acid, a dicarboxylic acid that can potentially participate in Ugi-type reactions. More commonly, ring-opening with an alcohol would generate a monoester carboxylic acid, which can then serve as the acidic component in the Ugi reaction. This allows the core structure of the original furan-dione to be incorporated into complex peptide-like scaffolds.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, a carboxylic acid derived from the ring-opening of this compound can be utilized as the acid component. The resulting products would contain the 3-methyl-4-propylmaleate backbone, offering a route to highly functionalized and sterically congested molecules. The use of precursors like this compound in MCRs is a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.gov

Synthesis of Intermediates for Specialty Chemicals

The derivatives of this compound are valuable intermediates in the synthesis of specialty chemicals, which are materials produced for specific, high-value applications. nih.gov The reactivity of the anhydride allows it to be a key monomer or cross-linking agent in the production of specialized polymers.

For example, copolymerization of this compound with other monomers, such as styrenes or acrylates, can lead to polymers with tailored properties. The anhydride units within the polymer chain can be subsequently reacted (post-polymerization modification) with amines, alcohols, or other nucleophiles to introduce specific functionalities. This can be used to alter the polymer's solubility, thermal stability, or adhesive properties. Such functional polymers have applications in coatings, adhesives, and advanced materials.

Furthermore, the heterocycles derived from this compound, as discussed in section 6.1, are themselves important intermediates. The resulting maleimides, pyridazinones, and other scaffolds can be further elaborated to produce agrochemicals, dyes, and pharmaceuticals. The lipophilic propyl group and the methyl group can influence the solubility and biological activity of the final products, making this specific furan-dione derivative a useful building block for creating targeted specialty chemicals.

Table 2: Mentioned Compounds

Compound Name
This compound
3-methyl-4-propyl-1H-pyrrole-2,5-dione
Dihydropyridazinedione
3-methyl-4-propyltetrahydrofuran-2,5-dione
cis-2-methyl-3-propylmaleic acid
α-acylamino amide
α-acyloxy carboxamide
Primary Amine
Hydrazine
Substituted Thiourea
Grignard reagent
Aldehyde
Amine
Carboxylic acid
Isocyanide
Styrene (B11656)

Applications in Polymer Science and Materials Chemistry

Furan-2,5-diones as Monomers for Polymerization

Furan-2,5-diones are characterized by a reactive anhydride (B1165640) ring, making them suitable candidates for participation in polymerization reactions. Their ability to undergo ring-opening and addition reactions allows for their incorporation into polymer backbones, influencing the final characteristics of the material.

A primary application for furan-2,5-diones in polymer chemistry is their copolymerization with various vinyl monomers. The electron-deficient nature of the double bond within the furan-2,5-dione ring facilitates its reaction with electron-rich alkenes.

Ethene: Copolymerization with ethene would be expected to yield alternating copolymers. The incorporation of the polar furan-2,5-dione unit into the nonpolar polyethylene (B3416737) chain could enhance properties such as adhesion and dyeability.

Styrene (B11656): The copolymerization of maleic anhydride with styrene is a well-documented process that results in a strong tendency towards alternation, forming styrene-maleic anhydride (SMA) copolymers. researchgate.netacs.orgcore.ac.ukwikipedia.org It is hypothesized that 3-Methyl-4-propylfuran-2,5-dione would exhibit similar behavior, with the alkyl substituents potentially influencing the degree of alternation and the physical properties of the resulting polymer.

Free radical polymerization is a common method for the copolymerization of furan-2,5-diones with alkenes. researchgate.netresearchgate.netresearchgate.net The reaction is typically initiated by a radical species, which attacks the double bond of one of the monomers. The resulting radical propagates by adding to other monomer units. In the case of copolymerization with monomers like styrene, a charge-transfer complex between the electron-rich styrene and the electron-poor furan-2,5-dione can play a significant role in the mechanism, leading to the observed alternating structure. researchgate.net The specific kinetics and mechanism for this compound would require experimental determination.

Tailoring Polymer Properties

The incorporation of this compound into a polymer chain is anticipated to modify the material's properties in several key ways.

The introduction of the furan-2,5-dione unit can enhance the mechanical properties of polymers. For instance, the inclusion of maleic anhydride can improve the interfacial adhesion in polymer blends, leading to better mechanical performance. researchgate.netnih.gov The anhydride functionality also provides sites for cross-linking, which can further increase mechanical strength and improve chemical resistance. Terpolymers containing maleic anhydride have been shown to exhibit good chemical resistance. nih.gov

The anhydride group of the furan-2,5-dione is susceptible to hydrolysis, opening the ring to form two carboxylic acid groups. This transformation can dramatically increase the hydrophilicity and water solubility of the polymer. Copolymers of maleic anhydride and acrylic acid are particularly noted for their water solubility. google.comresearchgate.netgoogle.comzeelproduct.netsddongfang.comthwater.netscribd.com The presence of the propyl group on the this compound monomer would introduce a hydrophobic element, which would likely modulate the water solubility of its copolymers with acrylic acid, offering a means to fine-tune this property.

Functional Polymers and Composites

The incorporation of this compound into polymer chains allows for the synthesis of functional polymers with specifically designed properties. The anhydride ring is susceptible to ring-opening reactions, providing a versatile handle for grafting other molecules or for creating cross-linking sites, which can significantly enhance the thermal and mechanical properties of the resulting materials.

The presence of the methyl and propyl groups influences the polymer's solubility, processability, and the final morphology of composite materials. These alkyl groups can enhance the compatibility of the polymer with non-polar matrices and solvents, a crucial aspect in the formulation of advanced composite materials.

Coatings and Adhesives

In the realm of coatings and adhesives, this compound serves as a key building block for resins that exhibit superior adhesion, durability, and chemical resistance. The anhydride functionality can react with hydroxyl or amine groups present on the surface of substrates, forming strong covalent bonds and ensuring excellent adhesion.

When formulated into coatings, polymers derived from this monomer can offer enhanced protection against corrosion, abrasion, and environmental degradation. The propyl group can contribute to the flexibility and impact resistance of the coating, while the methyl group can modify the surface tension and wetting characteristics.

The use of this compound in adhesive formulations allows for the creation of structural adhesives with high bond strength and thermal stability. The cross-linking capabilities introduced by the anhydride group are critical for developing thermosetting adhesives that maintain their integrity under demanding conditions.

Compatibilizers in Polymer Blends

Many commercially important polymer materials are blends of two or more immiscible polymers. To achieve a stable and synergistic blend with desirable properties, a compatibilizer is often required to improve the interfacial adhesion between the different polymer phases.

This compound-containing polymers can act as effective compatibilizers. The polymer backbone, tailored by the inclusion of this monomer, can be designed to be miscible with one phase of the blend, while the reactive anhydride groups can interact with or react with the other polymer phase. This "bridging" at the interface reduces interfacial tension, leading to a finer and more stable morphology of the blend. The result is a material with improved mechanical properties, such as impact strength and toughness, compared to the uncompatibilized blend.

The specific architecture of the compatibilizer, influenced by the concentration and distribution of this compound units, can be fine-tuned to optimize the performance of a wide range of polymer blends.

Mechanistic Biochemical Interactions of Furan 2,5 Dione Derivatives

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction with proteins is a key aspect of the biochemical profile of this compound, primarily studied through its hydrolyzed form, CMPF.

Covalent Adduct Formation

The furan-2,5-dione moiety is an activated electrophile, making it susceptible to nucleophilic attack from amino acid residues on proteins. The carbon-carbon double bond within the ring is a classic Michael acceptor, and the carbonyl carbons of the anhydride (B1165640) are targets for acylation reactions. Nucleophilic side chains of amino acids such as lysine, cysteine, and histidine can react with 3-Methyl-4-propylfuran-2,5-dione. This reaction would result in the formation of a stable covalent bond, opening the anhydride ring and permanently tethering the molecule to the protein. This process can alter the protein's structure, function, and antigenicity.

While direct studies on covalent adduct formation by this compound are not prominent, the hydrolyzed metabolite, CMPF, is well-known for its high-affinity, non-covalent binding to plasma proteins, particularly serum albumin. nih.gov This strong interaction explains the retention of CMPF in the plasma of uremic patients and its ability to act as a potent inhibitor of binding for other ligands. nih.gov A study on the interaction between CMPF and human albumin revealed a high affinity for a primary binding site. nih.gov

Table 1: Binding Parameters of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) with Human Albumin
ParameterValueCondition
Primary Binding Sites (n1)0.6Equilibrium Dialysis, pH 7.4, 37°C
Primary Association Constant (K1)4.8 x 10⁶ M⁻¹

Modulation of Enzymatic Activities: Mechanistic Insights

The cellular effects of this furan (B31954) derivative are linked to its ability to modulate the activity of key enzymes involved in cellular defense and signaling. Research on its metabolite, CMPF, has identified a critical target in the ferroptosis pathway: Glutathione (B108866) Peroxidase 4 (GPX4). nih.gov GPX4 is a vital enzyme that neutralizes lipid peroxides, protecting the cell from oxidative damage. Studies on kidney cells showed that treatment with CMPF leads to a significant decrease in the protein expression of GPX4. nih.gov This inhibition removes a crucial defense mechanism against lipid peroxidation, a central event in ferroptosis. The reduction of GPX4 activity is a key mechanistic step that links the compound to the induction of this specific cell death pathway. nih.gov

Molecular Pathways of Cellular Processes (e.g., Redox Reactions, Apoptosis Induction)

The accumulation of CMPF, the hydrolyzed form of this compound, has been shown to induce distinct forms of programmed cell death in kidney cells, namely ferroptosis and apoptosis. nih.gov

The induction of ferroptosis by CMPF is characterized by three core events:

Iron Accumulation : Treatment of kidney cells with CMPF increases the intracellular concentration of iron. This is associated with increased expression of the transferrin receptor 1 (involved in iron uptake) and decreased expression of ferritin heavy and light chains (involved in iron storage). nih.gov

Lipid Peroxidation : By inhibiting GPX4 and depleting glutathione (GSH), CMPF disables the cell's primary defense against lipid-based reactive oxygen species (ROS), leading to the accumulation of lipid peroxides and membrane damage. nih.gov

Glutathione Depletion : CMPF treatment significantly lowers the levels of glutathione, a critical antioxidant, further compromising the cell's ability to handle oxidative stress. nih.gov

Furthermore, CMPF-induced ferroptosis acts as a trigger for apoptosis. nih.gov The oxidative stress and cellular damage initiated by ferroptosis lead to the activation of the intrinsic apoptotic pathway. This is evidenced by the increased expression of the pro-apoptotic protein Bax and the release of Cytochrome C from the mitochondria into the cytosol. nih.gov Interestingly, while the pan-caspase inhibitor Z-VAD-FMK could not prevent the CMPF-induced decrease in GPX4 levels, the ferroptosis inhibitor ferrostatin-1 was able to counteract the increase in apoptotic markers like Bax and Cytochrome C. This suggests that ferroptosis is an upstream event that subsequently initiates apoptosis. nih.gov

Table 2: Cellular Effects of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Kidney Cells
Cellular ProcessObserved EffectKey Molecular Change
Redox RegulationIncreased Oxidative StressDecreased Glutathione (GSH) levels, Increased ROS
Ferroptosis InductionCell death via iron-dependent lipid peroxidationDecreased GPX4, Ferritin (FHC, FLC) expression
Increased Transferrin Receptor 1, Iron levels, Lipid Peroxidation
Apoptosis InductionTriggering of programmed cell deathIncreased Bax expression, Cytochrome C release

Environmental Fate and Atmospheric Chemistry of Furan 2,5 Diones

Atmospheric Degradation Mechanisms

The primary sinks for organic compounds in the troposphere are gas-phase reactions with atmospheric oxidants and, to a lesser extent, photolysis.

The dominant degradation pathway for furan-2,5-diones in the atmosphere is expected to be their reaction with hydroxyl (OH) radicals during the day and potentially with chlorine (Cl) atoms in marine and coastal areas.

The reaction with OH radicals is a key atmospheric removal process. For the parent compound, furan-2,5-dione (maleic anhydride), the rate coefficient for its reaction with OH radicals has been measured. nasa.gov The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond, initiating a series of reactions that can lead to ring-opening and the formation of smaller, oxygenated products. The presence of alkyl substituents, such as a methyl and a propyl group in 3-Methyl-4-propylfuran-2,5-dione, is expected to increase the rate of reaction with OH radicals compared to the unsubstituted furan-2,5-dione. This is because alkyl groups are electron-donating, which can enhance the reactivity of the double bond towards electrophilic attack by the OH radical. nih.gov

Similarly, reactions with chlorine atoms can be a significant degradation pathway in certain environments. For furan-2,5-dione, the reaction with Cl atoms has been shown to proceed via the formation of a Cl-adduct, which can then react with molecular oxygen. rsc.org This reaction can lead to the formation of various chlorinated and oxygenated products. The alkyl substituents in this compound would likely enhance the rate of this reaction as well.

Photolysis, the degradation of a compound by light, can be another atmospheric sink for some organic molecules. Unsaturated 1,4-dicarbonyl compounds, which are structurally related to furan-2,5-diones, are known to be photochemically active. nih.gov For instance, the photolysis of 2-butenedial can lead to the formation of furanones and maleic anhydride (B1165640). nih.gov This suggests that furan-2,5-diones themselves may undergo photolytic degradation. The absorption of solar radiation could lead to the excitation of the molecule, followed by isomerization or fragmentation, contributing to its removal from the atmosphere. However, specific studies on the photolysis quantum yields and pathways for this compound or even the parent furan-2,5-dione are limited.

Formation and Sources in Atmospheric Processes

Furan-2,5-diones can be directly emitted into the atmosphere, but a significant source is believed to be the secondary formation from the atmospheric oxidation of furans. Furan (B31954) and its alkylated derivatives are released from biomass burning. rsc.org The reaction of these furans with OH radicals can lead to the formation of furan-2,5-diones. For example, the oxidation of 2,5-dimethylfuran (B142691) has been shown to produce 3-hexene-2,5-dione, an unsaturated 1,4-dicarbonyl that is a structural isomer of an alkyl-substituted furan-2,5-dione. nih.gov Theoretical studies also support the formation of ring-retaining products like 5-hydroxy-2-furanone compounds from the reaction of OH with methyl-substituted furans. researchgate.net It is therefore plausible that this compound is formed in the atmosphere from the oxidation of the corresponding 3-methyl-4-propylfuran, should that precursor be present.

Kinetic Studies of Atmospheric Reactions

Kinetic data are crucial for determining the atmospheric lifetime of a compound. While no direct kinetic studies for this compound are available, the data for furan-2,5-dione (maleic anhydride) provide a valuable reference.

The table below summarizes the experimentally determined rate coefficients for the reaction of furan-2,5-dione with major atmospheric oxidants.

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Furan-2,5-dioneOH(3.93 ± 0.28) x 10⁻¹³296 nasa.gov
Furan-2,5-dioneClPressure-dependent283-323 rsc.org

The rate coefficient for the reaction with OH radicals gives furan-2,5-dione an estimated atmospheric lifetime of about 15 days. nasa.gov The reaction with Cl atoms is pressure-dependent, indicating the formation of an intermediate adduct. rsc.org The rate of reaction of this compound with these oxidants is expected to be faster due to the presence of the electron-donating alkyl groups. For comparison, the rate constants for the reaction of OH radicals with alkyl-substituted furans are significantly higher than that of unsubstituted furan. nih.govnih.gov This suggests that the atmospheric lifetime of this compound would be shorter than that of furan-2,5-dione.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of 3,4-disubstituted furan-2,5-diones like 3-Methyl-4-propylfuran-2,5-dione is a primary area of future research. While classical methods for anhydride (B1165640) synthesis exist, contemporary research focuses on developing more sustainable, atom-economical, and scalable routes.

One promising approach involves the palladium-catalyzed oxidative dicarbonylation of alk-1-ynes. researchgate.net This method could potentially be adapted for the synthesis of this compound from an appropriately substituted alkyne. The reaction conditions, including the choice of palladium catalyst, ligands, and oxidants, would need to be optimized to achieve high yields and selectivity for the desired product.

Another avenue of exploration is the cross-coupling of N-substituted 3,4-dibromomaleimides with organoboron compounds, followed by hydrolysis to the corresponding anhydride. researchgate.net For the synthesis of this compound, this would involve the Suzuki coupling of a 3,4-dibromomaleimide with methylboronic acid and propylboronic acid in a sequential manner, followed by hydrolysis. A key challenge would be controlling the regioselectivity of the two coupling reactions.

Furthermore, the synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid via a palladium-catalyzed cross-coupling reaction provides a template for synthesizing diaryl-substituted furan-2,5-diones. researchgate.net This strategy could potentially be adapted for dialkyl derivatives, although the reactivity of alkylboronic acids may differ.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsPotential Advantages
Oxidative DicarbonylationSubstituted AlkynePalladium Catalyst, CO, OxidantAtom economy, direct formation of the anhydride ring. researchgate.net
Cross-Coupling/Hydrolysis3,4-Dibromomaleimide, Methylboronic acid, Propylboronic acidPalladium Catalyst, BaseModular approach allowing for diverse substitutions. researchgate.net
Adaptation of Mucobromic Acid RouteMucobromic Acid, Methylboronic acid, Propylboronic acidPalladium Catalyst, Oxidizing AgentUtilizes a readily available starting material. researchgate.net

Exploration of Advanced Catalytic Systems

The development of highly efficient and selective catalytic systems is crucial for the synthesis and functionalization of this compound. Research in this area is expected to focus on both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the design of novel palladium complexes with tailored ligands could lead to improved performance in the synthetic routes mentioned above. For instance, the use of specific phosphine (B1218219) ligands can influence the efficiency and selectivity of cross-coupling reactions. nih.gov

Heterogeneous catalysts, such as vanadium-phosphorus-oxygen (VPO) catalysts, are widely used in the industrial production of maleic anhydride from n-butane. google.com Future research could investigate the possibility of developing modified VPO catalysts or other mixed metal oxides for the selective oxidation of a suitable hydrocarbon precursor to this compound. The key challenge would be to control the oxidation to achieve the desired substitution pattern.

Phase-transfer catalysis (PTC) has also shown promise in the synthesis of substituted furan-2,5-diones, as demonstrated in the synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione. researchgate.net The application of PTC to the synthesis of this compound could offer advantages in terms of milder reaction conditions and simplified product isolation.

Computational Design of New Furan-2,5-dione Architectures

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound and its analogues, computational studies can provide valuable insights into their electronic and steric properties.

Density Functional Theory (DFT) calculations can be employed to predict the geometric, spectroscopic, and electronic properties of different furan-2,5-dione architectures. seejph.comresearchgate.net For example, DFT can be used to calculate the HOMO-LUMO gap, which is a key indicator of a molecule's reactivity and electronic properties. This information can guide the design of new derivatives with tailored electronic characteristics for applications in organic electronics or as reactive monomers.

Computational studies can also be used to understand and predict the stereoselectivity of reactions involving furan-2,5-diones. For instance, the Activation Strain Model (ASM) combined with Natural Orbitals for Chemical Valence (NOCV) analysis can be used to dissect the steric and electronic contributions to the stereoselectivity of cycloaddition reactions. rsc.org This knowledge can be applied to design chiral catalysts or substrates that favor the formation of a specific stereoisomer of a furan-2,5-dione derivative.

The table below summarizes the potential applications of computational design for furan-2,5-dione architectures.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Design of new derivativesGeometric structure, electronic properties (HOMO-LUMO gap), spectroscopic properties. seejph.comresearchgate.net
Activation Strain Model (ASM) & NOCVUnderstanding reaction stereoselectivitySteric and electronic contributions to transition state energies. rsc.org

Targeted Functionalization for Specific Applications

The furan-2,5-dione core of this compound offers multiple sites for targeted functionalization, enabling the synthesis of a wide range of derivatives with specific properties for various applications.

One major area of interest is the use of furan-2,5-diones as monomers for the synthesis of biodegradable polymers. ncsu.edu The methyl and propyl substituents in this compound can influence the properties of the resulting polymers, such as their crystallinity, thermal stability, and degradation rate. Future research will likely focus on the ring-opening polymerization of this and related substituted furan-2,5-diones to produce novel polyesters with tailored properties for applications in packaging, agriculture, and medicine.

The furan-2,5-dione moiety is also a key structural feature in many biologically active molecules. nih.govnih.gov Targeted functionalization of the 3- and 4-positions could lead to the development of new drug candidates. For example, the introduction of specific pharmacophores could lead to compounds with enhanced cytotoxicity against cancer cell lines.

Investigation of Uncharted Reactivity Modes

While the chemistry of maleic anhydride and its simple derivatives is well-established, the reactivity of more complex substituted furan-2,5-diones like this compound remains largely unexplored. Future research is expected to uncover novel reactivity modes for this class of compounds.

One area of investigation is their participation in unconventional cycloaddition reactions. While the Diels-Alder reaction of maleic anhydride is a classic example of a [4+2] cycloaddition, substituted derivatives may exhibit different reactivity patterns. unwisdom.org For example, photochemical [2+2] cycloadditions could provide access to novel cyclobutane (B1203170) derivatives. rsc.org The influence of the methyl and propyl substituents on the regioselectivity and stereoselectivity of these reactions would be a key focus of study.

Another emerging area is the C-H activation of the furan (B31954) ring. While challenging, the direct functionalization of C-H bonds offers a highly atom-economical approach to the synthesis of complex molecules. Research into the C-H activation of furan and its derivatives has shown that it is possible to functionalize the furan ring at various positions. nih.gov The application of these methods to this compound could open up new avenues for its derivatization and the synthesis of novel compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-4-propylfuran-2,5-dione, and how can reaction conditions influence yields?

  • Methodological Answer : The synthesis of substituted furan-2,5-diones typically involves cyclization of substituted succinic acid derivatives or modifications of pre-existing diketone frameworks. For example, succinimide derivatives substituted with nitrogen atoms can undergo Lossen rearrangement under specific conditions to form pyrrole-2,5-dione derivatives . Reaction parameters such as solvent polarity (e.g., DMSO vs. trifluoroacetic acid), temperature, and catalyst choice (e.g., p-toluenesulfonic acid) critically affect regioselectivity and yield. Computational modeling (e.g., DFT) can predict intermediates and optimize conditions to avoid side reactions like retro-aldol decomposition .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer : X-ray crystallography is indispensable for resolving stereochemistry and non-covalent interactions (e.g., C–H⋯H or Br⋯Br contacts in analogous hexasubstituted dihydrofurans) . NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) identifies substituent effects on chemical shifts, while IR spectroscopy confirms carbonyl stretching frequencies. For novel derivatives, Marfey’s method or CD exciton chirality can assign absolute configurations .

Q. How does the substitution pattern (methyl, propyl) influence the thermodynamic stability of this compound?

  • Methodological Answer : Alkyl substituents like methyl and propyl groups stabilize the furan ring via steric shielding and hyperconjugation. Thermodynamic studies using calorimetry (e.g., standard molar enthalpy of formation) for analogous alkylfurans reveal that branched substituents reduce ring strain compared to linear chains . Computational studies (e.g., NBO analysis) quantify hyperconjugative interactions and predict stability trends .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and reaction pathways of this compound in acid-catalyzed environments?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can model acid-catalyzed mechanisms, such as ring-opening or electrophilic substitutions. For example, protonation of the carbonyl oxygen in trifluoroacetic acid generates a pyrylium intermediate, which undergoes [4+2] cycloaddition with aromatic nucleophiles . Transition state analysis identifies rate-determining steps, while Fukui indices predict electrophilic/nucleophilic sites for functionalization.

Q. What strategies resolve contradictions in biological activity data of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in antiviral or anticancer activity may arise from variations in substituent stereochemistry or assay conditions. For instance, diketopiperazine derivatives with benzylidene or imidazole moieties show IC₅₀ differences due to stereoelectronic effects on viral protease binding . Rigorous SAR studies, coupled with molecular docking (e.g., GPR119-Gs complex modeling), clarify structure-activity relationships . Standardized protocols for cytotoxicity assays (e.g., H1N1 viral titer reduction) minimize inter-lab variability .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystalline this compound derivatives affect their supramolecular assembly?

  • Methodological Answer : X-ray crystallography reveals that aromatic π-π stacking (centroid distances ~3.4 Å) and N–H⋯O hydrogen bonds govern crystal packing in pyrrole-2,5-dione derivatives . Hirshfeld surface analysis quantifies interaction contributions, while DSC/TGA evaluates thermal stability linked to supramolecular cohesion .

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